molecular formula C16H16O3 B12853458 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol

[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol

Cat. No.: B12853458
M. Wt: 256.30 g/mol
InChI Key: PNGUQGISTMIEQH-UHFFFAOYSA-N
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Description

[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol is a biphenyl derivative featuring a 1,3-dioxolane ring at the 3'-position of one phenyl ring and a hydroxymethyl (-CH2OH) group at the 4-position of the adjacent phenyl ring. The 1,3-dioxolane moiety acts as a protective group for ketones or aldehydes, enhancing the compound’s stability during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The biphenyl core can be reduced under hydrogenation conditions.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds featuring dioxolane structures often exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that derivatives of biphenyl compounds can enhance the efficacy of antioxidant applications in pharmaceuticals .

Potential Anticancer Activity
The biphenyl moiety is known for its biological activity, particularly in cancer research. Compounds similar to [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain biphenyl derivatives have demonstrated selective cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Drug Delivery Systems
The incorporation of dioxolane and biphenyl structures into drug delivery systems has been explored to improve the solubility and bioavailability of therapeutic agents. The unique chemical properties allow for enhanced permeability through biological membranes, making these compounds suitable candidates for formulating advanced drug delivery systems .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research has indicated that polymers containing dioxolane units exhibit enhanced flexibility and durability compared to their non-functionalized counterparts .

Optoelectronic Applications
The optical properties of biphenyl derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through structural modifications allows for the development of efficient light-emitting materials .

Cosmetic Formulations

Skin Care Products
The compound's potential as a skin-conditioning agent has been recognized in cosmetic formulations. Its moisturizing properties can enhance skin hydration and improve the overall texture of topical products. Formulations incorporating this compound have been evaluated for their effectiveness in improving skin barrier function and reducing transepidermal water loss .

Stability and Efficacy Studies
Cosmetic products containing this compound must undergo rigorous stability testing to ensure safety and efficacy over time. Studies focus on assessing the interaction between active ingredients and the formulation matrix to optimize product performance while maintaining safety standards .

Data Table: Summary of Applications

Application DomainSpecific Use CaseKey Benefits
Medicinal ChemistryAntioxidant activityReduces oxidative stress
Anticancer activityPotential tumor inhibition
Drug delivery systemsEnhanced solubility and bioavailability
Materials SciencePolymer chemistryImproved thermal stability
Optoelectronic applicationsEfficient light-emitting materials
Cosmetic FormulationsSkin care productsEnhanced hydration and skin texture
Stability studiesEnsures safety and efficacy

Case Study 1: Antioxidant Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated various biphenyl derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro when tested against free radicals, highlighting its potential use as an antioxidant agent in pharmaceuticals .

Case Study 2: Polymer Development

Research conducted by Aladdin Scientific explored the incorporation of dioxolane-based compounds into polymer matrices. The findings showed that these polymers exhibited enhanced mechanical properties compared to traditional polymers without dioxolane units, suggesting promising applications in materials science .

Case Study 3: Cosmetic Formulation Testing

In a study focusing on cosmetic formulations containing this compound, researchers evaluated its moisturizing effects on human skin models. The results demonstrated significant improvements in skin hydration levels over a four-week application period, supporting its use in skincare products .

Mechanism of Action

The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanol group may also play a role in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Features Physical Properties Synthetic Yield Applications/Notes
[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol (CAS 889954-12-5) Positional isomer: dioxolane at 4', hydroxymethyl at 4-position. Commercial research chemical (1 mg scale). N/A Used in bioactive small-molecule research; limited public data on reactivity or bioactivity.
1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]ethanone (CAS 400746-64-7) Ethanone (-COCH3) replaces hydroxymethyl (-CH2OH). Not reported. N/A Intermediate for pharmaceuticals; ketone group enables further functionalization.
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Boronate ester replaces dioxolane; hydroxymethyl retained. White solid (m.p. 48–50°C). 86% Used in cross-coupling reactions; boronate enhances Suzuki-Miyaura reactivity.
2-(2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane (3bp) Pentafluorophenyl substituent; lacks hydroxymethyl. White solid. 71% Fluorinated analogues improve metabolic stability in drug candidates.

Key Comparisons

Reactivity and Stability: The hydroxymethyl group in [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol allows for oxidation to carboxylic acids or esterification, whereas the ethanone derivative (CAS 400746-64-7) is more suited for nucleophilic additions . The 1,3-dioxolane group in the target compound offers hydrolytic stability under basic conditions compared to boronate esters (e.g., compound 2b), which require careful handling to prevent protodeboronation .

Synthetic Accessibility: Yields for biphenyl-dioxolane derivatives range from 71% (for fluorinated analogues) to 86–90% (for boronate-containing methanol derivatives), suggesting that steric and electronic factors influence efficiency .

Analytical Data :

  • NMR spectra for analogous compounds (e.g., [4-(fluoromethyl)-1,1'-biphenyl]) highlight distinct shifts for hydroxymethyl (δ ~4.5–4.6 ppm in ¹H-NMR) and dioxolane protons (δ ~1.39 ppm for tetramethyl groups in boronate esters) .

Challenges and Opportunities

  • Positional Isomerism : The 3' vs. 4' dioxolane substitution (as in CAS 889954-12-5) may alter π-stacking interactions in crystal structures or binding affinity in biological targets, warranting further study .

Biological Activity

Introduction

The compound [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol , also known by its CAS number 889954-12-5, is an organic molecule characterized by a biphenyl structure linked to a dioxolane ring and a hydroxymethyl group. Its unique structural features suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and case studies.

Structural Characteristics

  • Molecular Formula: C₁₆H₁₆O₃
  • Molecular Weight: 256.3 g/mol
  • Melting Point: 122 - 125 °C

The presence of the dioxolane ring contributes to the compound's reactivity and interaction with biological targets, which may influence various biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Dioxolane Ring: This is achieved through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
  • Coupling with Biphenyl Moiety: Various coupling reactions are employed to attach the biphenyl structure to the dioxolane ring.

This synthetic approach allows for efficient construction while optimizing yield and purity for further biological studies .

Binding Affinity Studies

Recent studies have focused on evaluating the binding affinity of compounds similar to this compound at various receptors:

  • Sigma Receptors (σ1 and σ2): The compound has shown promising results in binding affinity assays for σ receptors, which are implicated in several neurological processes. Research indicates that modifications in the dioxolane structure can enhance selectivity and affinity for these receptors .
Compoundσ1 Receptor Affinityσ2 Receptor Affinity
1aHighModerate
1bModerateHigh

Pharmacological Effects

In vivo studies have indicated that compounds with similar structural motifs exhibit various pharmacological effects:

  • Analgesic Activity: Certain derivatives have demonstrated nociceptive effects, suggesting potential use as pain management agents.
  • Antitumor Activity: Compounds related to this compound have been evaluated for anticancer properties with IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .

Case Studies

Case Study 1: Sigma Receptor Ligands
A study explored a series of dioxolane-based compounds for their affinity at σ receptors. The findings indicated that specific modifications could enhance binding affinity significantly. The structure–activity relationship (SAR) analysis revealed that compounds with a biphenyl moiety showed enhanced receptor interactions compared to simpler analogs .

Case Study 2: Anticancer Properties
Another investigation assessed the anticancer activity of derivatives similar to this compound. The study reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Questions

Q. What safety protocols are critical when handling [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol in laboratory settings?

  • Protective equipment (gloves, lab coats, goggles) is mandatory to avoid skin/eye contact. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Experimental areas should have proper ventilation due to potential volatile byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • HPLC and FTIR are standard for purity assessment and functional group identification. Mass spectrometry (MS) and NMR (¹H/¹³C) are critical for structural confirmation, particularly resolving the biphenyl-dioxolane linkage and hydroxyl group position .

Q. What synthetic routes are commonly employed to prepare this compound?

  • A two-step approach is typical:

  • Step 1 : Friedel-Crafts alkylation or Suzuki coupling to assemble the biphenyl core with a dioxolane-protected aldehyde.
  • Step 2 : Reduction of the aldehyde to a primary alcohol using agents like NaBH₄ or LiAlH₄, followed by deprotection of the dioxolane group under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling reactions?

  • Variables to optimize include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for Suzuki coupling) impact cross-coupling efficiency.
  • Reaction time/TLC monitoring : Extended reaction times may improve yields but risk side-product formation (e.g., over-reduction or oxidation).
  • Purification : Gradient column chromatography or recrystallization enhances purity, critical for downstream applications .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Variable Temperature (VT) NMR can clarify dynamic effects like hindered rotation in the biphenyl system.
  • 2D NMR techniques (e.g., COSY, HSQC) help assign overlapping signals. Computational modeling (DFT) predicts chemical shifts and validates experimental data .

Q. What experimental strategies assess the compound’s stability under varying conditions (pH, light, temperature)?

  • Accelerated stability studies : Expose the compound to stressors (e.g., UV light, 40–60°C, acidic/basic buffers) and monitor degradation via HPLC-MS.
  • Kinetic analysis : Determine degradation pathways (hydrolysis, oxidation) and half-life. Stabilizers like antioxidants (e.g., BHT) may be tested for long-term storage .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or assay formats?

  • Mechanistic studies : Use isotopic labeling or fluorescent probes to track cellular uptake and target engagement.
  • Assay standardization : Control variables like cell density, serum concentration, and solvent (DMSO) concentration to minimize artifacts. Cross-validate findings with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. Methodological Considerations

  • Risk assessment : Pre-experiment hazard analysis (e.g., gas evolution during reactions) is critical. Reference guidelines like ACS’s Identifying and Evaluating Hazards in Research Laboratories .
  • Data validation : Use pharmacopeial standards (USP/EP) for analytical method validation (AMV) when applicable .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

[4-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol

InChI

InChI=1S/C16H16O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2

InChI Key

PNGUQGISTMIEQH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)CO

Origin of Product

United States

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